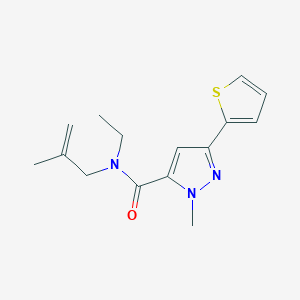![molecular formula C17H22N4O3S B4288588 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4288588.png)
1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
説明
1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as PSPP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of proline-derived sulfonamides and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been found to have a neuroprotective effect and can improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its high purity and yield. Additionally, it has been found to be relatively stable and easy to handle. However, one of the limitations is the lack of information on its toxicity and potential side effects. Further studies are needed to determine its safety profile.
将来の方向性
There are several future directions for research on 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. One area of interest is the development of new anti-inflammatory drugs based on the structure of 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. Additionally, further studies are needed to determine the safety and toxicity profile of 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. Finally, the potential use of 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide as an anticancer agent needs to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a chemical compound that has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects and has potential applications in the treatment of inflammatory diseases and cancer. Further studies are needed to determine its safety profile and potential as a therapeutic agent.
科学的研究の応用
1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its anti-inflammatory properties. 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and monocytes. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of interest is the potential use of 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide as an anticancer agent. Studies have shown that 1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide can induce apoptosis in cancer cells by activating the caspase pathway. This makes it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-propylsulfonyl-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-2-12-25(23,24)21-11-4-8-16(21)17(22)19-14-6-3-7-15(13-14)20-10-5-9-18-20/h3,5-7,9-10,13,16H,2,4,8,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVQYJZTCSDKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethyl-1,3-dimethyl-1H-pyrazol-5-yl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzamide](/img/structure/B4288513.png)
![N-methyl-3-(phenylthio)-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B4288521.png)
![5-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]isoxazole-3-carboxamide](/img/structure/B4288529.png)
![4-[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B4288537.png)
![N-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B4288566.png)
![3-[(cyclopentylcarbonyl)amino]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B4288573.png)
![1-[(3-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B4288574.png)
![N-(6-chloropyridin-3-yl)-4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B4288578.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4288583.png)
![2-{1-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B4288596.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate](/img/structure/B4288603.png)

![7-(3-methylbenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4288614.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4288622.png)